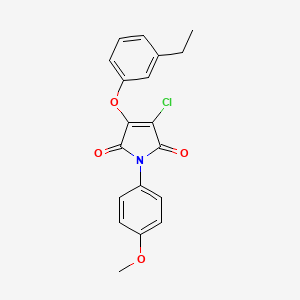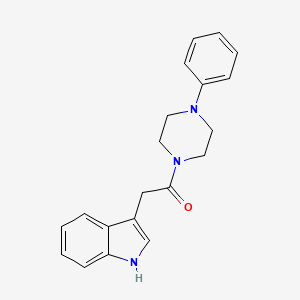![molecular formula C18H20N2O3 B5226825 N-[3-(aminocarbonyl)phenyl]-2-isobutoxybenzamide](/img/structure/B5226825.png)
N-[3-(aminocarbonyl)phenyl]-2-isobutoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(aminocarbonyl)phenyl]-2-isobutoxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an aminocarbonyl group attached to a phenyl ring, which is further connected to an isobutoxybenzamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(aminocarbonyl)phenyl]-2-isobutoxybenzamide typically involves the reaction of 3-aminocarbonylphenylboronic acid with 2-isobutoxybenzoyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions, improved yields, and reduced production costs. Additionally, the use of automated systems can enhance the reproducibility and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-[3-(aminocarbonyl)phenyl]-2-isobutoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzamide moiety are replaced with other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
N-[3-(aminocarbonyl)phenyl]-2-isobutoxybenzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of N-[3-(aminocarbonyl)phenyl]-2-isobutoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The aminocarbonyl group can form hydrogen bonds with active sites of enzymes, thereby inhibiting their activity. Additionally, the benzamide moiety can interact with hydrophobic pockets in proteins, leading to changes in their conformation and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2-(aminocarbonyl)phenyl)-2,4-dichlorobenzamide
- N-(3-(aminocarbonyl)phenyl)-2-methoxybenzamide
- N-(4-(aminocarbonyl)phenyl)-2-ethoxybenzamide
Uniqueness
N-[3-(aminocarbonyl)phenyl]-2-isobutoxybenzamide is unique due to the presence of the isobutoxy group, which imparts specific steric and electronic properties to the molecule. This uniqueness can influence its reactivity, binding affinity to molecular targets, and overall biological activity, making it a valuable compound for various applications.
Eigenschaften
IUPAC Name |
N-(3-carbamoylphenyl)-2-(2-methylpropoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-12(2)11-23-16-9-4-3-8-15(16)18(22)20-14-7-5-6-13(10-14)17(19)21/h3-10,12H,11H2,1-2H3,(H2,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUYRNQRCHCBKCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-{4-[(1,2-OXAZOL-3-YL)METHOXY]PHENYL}-1H-1,2,3,4-TETRAZOLE](/img/structure/B5226753.png)
![[(3S,4S)-3-hydroxy-4-[4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]pyrrolidin-1-yl]-(4-methoxyphenyl)methanone](/img/structure/B5226763.png)
![3-methyl-N-[2,2,2-trichloro-1-(2-chlorophenoxy)ethyl]benzamide](/img/structure/B5226774.png)
![5-({5-[(4-chlorophenyl)thio]-2-furyl}methylene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5226775.png)


![methyl N-{[2-(dimethylamino)-2,3-dihydro-1H-inden-2-yl]carbonyl}-L-phenylalaninate](/img/structure/B5226797.png)
![1-[4-({4-[3-(4-ethyl-1-piperazinyl)-3-oxopropyl]-1-piperidinyl}carbonyl)-2-thienyl]ethanone](/img/structure/B5226802.png)
![N-(4-nitrophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B5226831.png)
![2-[2-(4-biphenylyl)-2-oxoethyl]-3H-benzo[f]chromen-3-one](/img/structure/B5226835.png)
![N-(1-{1-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-1,3-benzodioxole-5-carboxamide](/img/structure/B5226842.png)
![4-{[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]amino}-N-(5-methyl-3-isoxazolyl)benzenesulfonamide hydrobromide](/img/structure/B5226844.png)
![N-methyl-1-[1-[(5-methylfuran-2-yl)methyl]piperidin-4-yl]-N-[(5-phenyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B5226846.png)
![3-{3-[(4-Fluorophenyl)amino]-2,5-dioxoazolidinyl}benzoic acid](/img/structure/B5226854.png)
